An In-depth Technical Guide to the Physical Properties of 2-N-Boc-2-Methylpropane-1,2-diamine Hydrochloride
An In-depth Technical Guide to the Physical Properties of 2-N-Boc-2-Methylpropane-1,2-diamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride is a valuable bifunctional molecule utilized in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex organic structures. The presence of a primary amine and a Boc-protected amine on a sterically hindered quaternary carbon center makes it a unique building block. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base.[1] A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the key physical characteristics of this compound and the experimental methodologies for their determination.
Core Physical and Chemical Properties
| Property | Value | Source |
| Chemical Name | tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate hydrochloride | [2][3] |
| CAS Number | 169954-68-1 | [2][3] |
| Molecular Formula | C₉H₂₁ClN₂O₂ | [3] |
| Molecular Weight | 224.73 g/mol | [3] |
| Appearance | Not explicitly stated, likely a crystalline solid | |
| Melting Point | N/A | [3] |
| Boiling Point | N/A | [3] |
| Solubility | N/A | |
| Purity | Typically >97.0% | [3] |
Experimental Protocols for Physical Characterization
The following sections detail the standard methodologies for determining the key physical properties of 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride. The rationale behind each experimental choice is explained to provide a deeper understanding of the characterization process.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the finely powdered, dry 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is the melting point of the sample.
Causality and Trustworthiness: A sharp melting point range (typically ≤ 2 °C) is indicative of high purity. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. The use of a calibrated thermometer and a slow heating rate ensures accurate and reproducible results. For amine hydrochlorides, it is also important to note if decomposition occurs upon melting, which can be observed by a change in color (e.g., darkening) of the sample.[4]
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Determining the solubility of 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride in various solvents is crucial for selecting appropriate solvent systems for reactions, purification, and formulation.
Methodology: Shake-Flask Method
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Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).
-
Sample Addition: An excess amount of the compound is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The vials are agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5][6]
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the supernatant is carefully removed and the solvent is evaporated to dryness. The mass of the dissolved solid is then determined gravimetrically. Alternatively, the concentration of the solute in the supernatant can be determined by a suitable analytical technique such as HPLC or UV-Vis spectroscopy.
Causality and Trustworthiness: The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[6] Reaching equilibrium is critical for obtaining accurate and reproducible data. The hydrochloride salt is expected to be soluble in polar protic solvents like water and alcohols due to the ionic nature of the ammonium chloride group. Its solubility in less polar organic solvents will be influenced by the bulky tert-butyl and methyl groups.
Caption: Workflow for Solubility Assessment.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and purity of the compound.
a. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.
Methodology:
-
Sample Preparation: A small amount of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS) or a salt thereof, is added.[7][8]
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
-
Data Analysis: The chemical shifts (δ), integration (for ¹H NMR), and coupling patterns of the signals are analyzed to confirm the molecular structure.
Expected ¹H NMR Spectral Features:
-
Boc Group: A singlet at approximately 1.4 ppm, integrating to 9 protons.
-
Methyl Groups: A singlet at a slightly downfield position compared to the un-Boc-protected precursor, integrating to 6 protons.
-
Methylene Group (-CH₂-): A singlet or an AB quartet, depending on the solvent and conformational rigidity.
-
Amine Protons (-NH₂ and -NH-Boc): These signals may be broad and their chemical shifts can vary depending on the solvent and concentration. The primary amine protons will be part of an ammonium group (-NH₃⁺) in the hydrochloride salt, which will likely appear further downfield.
Expected ¹³C NMR Spectral Features:
-
Boc Carbonyl Carbon: A signal around 156 ppm.
-
Boc Quaternary Carbon: A signal around 80 ppm.
-
Quaternary Carbon of the Propane Backbone: A signal in the aliphatic region.
-
Methylene Carbon: A signal in the aliphatic region.
-
Methyl Carbons: One or two signals in the aliphatic region.
Causality and Trustworthiness: The specific chemical shifts and coupling patterns are unique to the molecule's structure and provide a fingerprint for its identification. The integration of the proton signals should correspond to the number of protons in each chemical environment, confirming the structure. The use of a deuterated solvent is essential to avoid a large solvent signal that would obscure the analyte's signals.[7]
Caption: Workflow for NMR Spectroscopic Analysis.
b. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: The molecules are ionized, for example by electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules like amine salts.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured.
Expected Mass Spectrum:
-
The mass spectrum should show a prominent peak corresponding to the protonated molecule of the free base, [M+H]⁺, where M is the free base (C₉H₂₀N₂O₂). The expected m/z for this ion would be approximately 189.16. The chloride ion is not typically observed in positive ion mode ESI-MS.
Causality and Trustworthiness: The accurate mass measurement of the molecular ion provides strong evidence for the elemental composition of the molecule. The fragmentation pattern, if observed, can be used to further confirm the structure. ESI is a preferred ionization method as it minimizes fragmentation, allowing for clear observation of the molecular ion.
Conclusion
This technical guide has outlined the key physical properties of 2-N-Boc-2-Methylpropane-1,2-diamine hydrochloride and the standard experimental methodologies for their determination. While some specific experimental data for this compound is not widely published, the protocols and principles described herein provide a robust framework for its characterization. A thorough understanding and application of these techniques will enable researchers and developers to effectively utilize this important synthetic building block in their work.
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